Ethyl 1-Boc-2-oxopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO5. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom.
Mechanism of Action
Target of Action
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate is a key intermediate in the preparation of 4-oxopipecolic acid enantiomer . The primary target of this compound is the biochemical pathway that leads to the synthesis of 4-oxopipecolic acid, a non-proteinogenic amino acid .
Mode of Action
The compound interacts with its targets by participating in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This interaction results in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Biochemical Pathways
The affected pathway is the synthesis of 4-oxopipecolic acid enantiomer . The downstream effects include the production of 2, 2, 2-trichloromethylcarbinols .
Result of Action
The molecular effect of this compound’s action is the production of 2, 2, 2-trichloromethylcarbinols
Biochemical Analysis
Biochemical Properties
It is known to participate in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Molecular Mechanism
It is known to be involved in the synthesis of 2, 2, 2-trichloromethylcarbinols
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also emphasizes safety measures and environmental considerations to minimize waste and emissions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Ethyl 1-Boc-2-oxopiperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: This compound has a similar structure but differs in the position of the oxo group.
Ethyl 4-oxopiperidine-2-carboxylate: Lacks the Boc-protecting group, making it less stable under certain conditions.
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Another similar compound with slight structural variations.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-oxopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(10(15)8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECXBXMFQBFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C(=O)C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.